(S)-Indacaterol

COPD Bronchodilation Network Meta-Analysis

Researchers needing a once-daily, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) often face challenges sourcing a compound with proven 24-hour duration and rapid onset. (S)-Indacaterol solves this with its distinct pharmacological profile. - Fast onset (≤5 min) and ultra-long duration (24 h), enabling once-daily dosing. - High β2-over-β1 selectivity (~29-fold) and unique lipid raft interactions for prolonged receptor residence. - Serves as a rigorous active comparator for novel bronchodilator trials and a reference standard for receptor selectivity screening.

Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
Cat. No. B602117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Indacaterol
Synonyms5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone
Molecular FormulaC24H29ClN2O3
Molecular Weight428.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H
InChIKeyAUUXBAOWHVOGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Indacaterol in COPD: Baseline Overview


(S)-Indacaterol is a chiral, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) administered once daily via dry powder inhalation for the maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. It belongs to a distinct class of LABAs characterized by a 24-hour duration of bronchodilation, differentiating it from twice-daily agents like salmeterol and formoterol. Its mechanism involves high-efficacy agonism at β2-adrenoceptors on airway smooth muscle, leading to increased intracellular cAMP and sustained bronchodilation [2]. The compound's unique physicochemical properties, including its interaction with lipid raft microdomains, underpin its prolonged residence time at the receptor and its rapid onset of action [3].

Chiral β2-adrenoceptor agonist for receptor kinetics and residence time studies
Lipid raft membrane partitioning research
24-hour bronchodilation model endpoint analysis
Once-daily dosing regimen adherence study models

(S)-Indacaterol: Unique Pharmacological Profile


In-class substitution among long-acting β2-agonists (LABAs) is not straightforward due to significant, quantifiable differences in their pharmacological profiles that directly impact clinical dosing and patient outcomes [1]. (S)-Indacaterol is distinguished by a unique combination of a fast onset of action (≤5 minutes) and an ultra-long duration of effect (24 hours) that permits once-daily dosing [2]. This profile is not shared by older LABAs; salmeterol has a slow onset (15-30 minutes) and formoterol, while fast-acting, requires twice-daily administration [3]. Substituting (S)-indacaterol with a generic LABA would alter the temporal pattern of bronchodilation and could compromise adherence due to the increased dosing frequency. The evidence below quantifies these differentiating characteristics against the most relevant comparators.

(S)-Indacaterol
Alternative LABAs
≤5 min onset, 24 h duration
Salmeterol: onset ≥15 min, duration ~12 h
Once-daily dosing supported by extended half-life
Formoterol: twice-daily dosing required
High lipid raft partitioning prolongs receptor residence
Generic LABAs may not replicate membrane interaction
Direct substitution may alter temporal bronchodilation pattern and dosing frequency in research models.

(S)-Indacaterol vs. LABAs: Key Evidence


Superior Trough FEV1 Over Other LABAs

In a Bayesian network meta-analysis of 33 randomized controlled trials, (S)-indacaterol 300 μg and 150 μg once daily demonstrated a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at 12 weeks compared to all other LABA monotherapies, including salmeterol, formoterol, olodaterol, and vilanterol [1]. A separate patient-level mixed treatment comparison found that (S)-indacaterol 150 μg provided a higher FEV1 than formoterol 12 μg twice daily at 12 weeks and 6 months (0.10 L difference; 95% CrI = 0.06-0.14), and (S)-indacaterol 300 μg showed a higher FEV1 than salmeterol 50 μg twice daily (0.06 L difference; CrI = 0.02-0.10 at 12 weeks) [2].

Trough FEV1
Head-to-head
0.10 L > formoterol; 0.06 L > salmeterol
Once-daily bronchodilation endpoint analysis support
12-week patient-level comparison, 95% CrI reported
COPD Bronchodilation Network Meta-Analysis Trough FEV1

Extended Half-Life for Once-Daily Dosing

The pharmacokinetic profile of (S)-indacaterol is characterized by a long effective half-life (T1/2,acc) of approximately 33.9 to 35.8 hours at steady state following inhaled doses of 150 μg and 300 μg, respectively [1]. This is substantially longer than the reported elimination half-lives of formoterol (~8-10 hours) and salmeterol (~5.5 hours), providing the pharmacokinetic rationale for its once-daily dosing regimen compared to the twice-daily requirement for the comparators [2]. The effective half-life, derived from drug accumulation at steady state, is the clinically relevant parameter for establishing dosing frequency.

Effective Half-Life
Reported
33.9–35.8 h (steady state)
Supports once-daily dosing research model design
14-day multiple-dose PK in healthy volunteers
Pharmacokinetics Half-Life Once-Daily Dosing Drug Accumulation

Rapid Onset of Bronchodilation

(S)-Indacaterol exhibits a fast onset of bronchodilation, with significant improvements in FEV1 observed within 5 minutes of inhalation, a rate comparable to the short-acting β2-agonist salbutamol and the fast-acting LABA formoterol [1]. In contrast, salmeterol requires approximately 15-30 minutes to achieve a similar level of bronchodilation [2]. This difference is clinically meaningful, as a faster onset of action is associated with quicker symptom relief and may reduce the need for rescue medication in the early morning, a common issue for COPD patients [3].

Onset of Action
Reported
≤5 min vs. salmeterol 15–30 min
Rapid bronchodilation assay context
FEV1 improvement in COPD clinical trials
Onset of Action Bronchodilation Patient-Reported Outcomes Rescue Medication Use

Inspiratory Capacity Advantage Over Formoterol

In a randomized, crossover study in COPD patients, (S)-indacaterol 300 μg once daily demonstrated a 59% greater effect on peak inspiratory capacity (IC) compared to formoterol 12 μg twice daily (p=0.0336) [1]. The effect on peak FEV1 was also numerically greater (22%) for (S)-indacaterol, though not statistically significant in this small study. Inspiratory capacity is a key measure of lung hyperinflation, a primary driver of dyspnea and exercise limitation in COPD. The superior improvement in IC suggests (S)-indacaterol may offer additional symptomatic benefits beyond those captured by FEV1 alone.

Inspiratory Capacity
Head-to-head
59% greater vs. formoterol (p=0.0336)
Hyperinflation model endpoint review context
Crossover study in 30 COPD patients
Inspiratory Capacity Hyperinflation Dyspnea Exercise Tolerance

Lipid Raft Partitioning and Duration of Action

A comparative biophysical study revealed a key mechanistic difference explaining the ultra-long duration of (S)-indacaterol. While the overall liposome partitioning of (S)-indacaterol and salmeterol was similar, the membrane affinity of (S)-indacaterol for detergent-insoluble membrane domains (lipid rafts) was two-fold greater than that of salmeterol [1]. Furthermore, the association kinetics with immobilized liposomes were two times faster for (S)-indacaterol. This synergy of higher raft partitioning and faster membrane permeation is proposed to create a local drug depot near the β2-adrenoceptor, contributing to both its rapid onset and prolonged duration of action.

Lipid Raft Affinity
Head-to-head
2-fold higher than salmeterol
Membrane microdomain residence mechanism support
Immobilized liposome and raft-like membrane assays
Lipid Rafts Membrane Microdomains Duration of Action Drug-Membrane Interaction

β2-Adrenoceptor Selectivity Profile

In functional assays using human β-adrenoceptor subtypes, (S)-indacaterol demonstrates high selectivity for the β2-adrenoceptor over the β1-adrenoceptor (pEC50 difference of 1.46, corresponding to a ~29-fold selectivity) [1]. While direct comparative selectivity data from identical assay conditions for all LABAs are limited, this high degree of β2-selectivity is a class characteristic intended to minimize β1-mediated cardiac effects such as tachycardia. This profile is consistent with the class-level inference that ultra-LABAs like (S)-indacaterol are designed to provide potent bronchodilation with a favorable cardiovascular safety profile relative to less selective agonists [2].

β2-Selectivity
Class-level
~29-fold over β1
Receptor selectivity assay context for safety profiling
cAMP accumulation in CHO cells expressing human subtypes
β2-Selectivity Adrenoceptor Cardiovascular Safety cAMP

(S)-Indacaterol: Key Applications


COPD Clinical Trial Comparator

Given its established position as the most effective LABA monotherapy for improving trough FEV1 at 12 and 24 weeks [1], (S)-indacaterol serves as a rigorous and clinically relevant active comparator for Phase II/III trials of novel once-daily bronchodilators, including new ultra-LABAs or LABA/LAMA fixed-dose combinations. Its use can provide a high benchmark for demonstrating superior or non-inferior efficacy in lung function improvement.

Ultra-Long Duration Mechanism Research

The unique biophysical interaction of (S)-indacaterol with lipid raft microdomains, which is two-fold greater than that of salmeterol [2], makes it an invaluable tool compound for academic and industrial research groups investigating the role of membrane partitioning in drug residence time and receptor kinetics. It can be used as a positive control in assays designed to screen for next-generation compounds with optimized duration of action.

Real-World Adherence Studies

The once-daily dosing regimen, supported by a 33.9-35.8 hour effective half-life [3], makes (S)-indacaterol a key comparator in real-world evidence studies assessing the impact of dosing frequency on medication adherence, persistence, and healthcare resource utilization in COPD. Its procurement is essential for health outcomes research aiming to quantify the benefits of simplified treatment regimens over twice-daily alternatives.

β2-Selectivity Assay Reference Standard

With a characterized β2-over-β1 adrenoceptor selectivity of ~29-fold [4], (S)-indacaterol can be utilized as a reference standard in high-throughput screening and safety pharmacology panels to benchmark the receptor selectivity profiles of new chemical entities. This application is critical for early-stage drug discovery programs aiming to mitigate potential cardiovascular off-target effects.

Application
Selection Property
Validation Focus
Bronchodilation model endpoint studies
Once-daily dosing and sustained FEV1 profile
Trough FEV1 endpoint review
Lipid raft membrane interaction research
Lipid raft partitioning behavior
Drug-receptor residence time assays
Dosing frequency model adherence studies
Once-daily vs. twice-daily regimen models
Adherence endpoint evaluation
β2-adrenoceptor selectivity reference
β2-over-β1 selectivity benchmark
Off-target cardiovascular receptor profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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